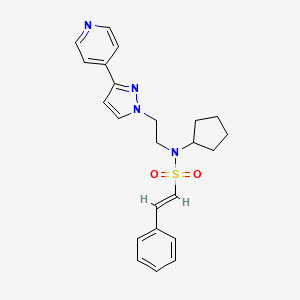

![molecular formula C17H14IN3O2S B2803228 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide CAS No. 864859-06-3](/img/structure/B2803228.png)

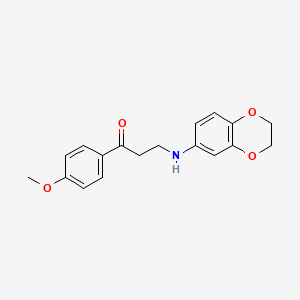

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide” is a chemical compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .

Synthesis Analysis

The synthesis of such compounds typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves stirring without solvent and/or heat .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .Chemical Reactions Analysis

This compound can undergo a variety of condensation and substitution reactions due to the active hydrogen on C-2 . It can also react with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

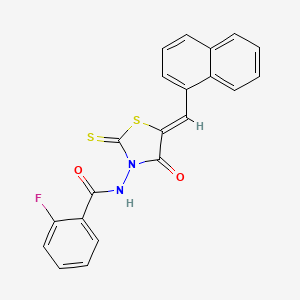

Antitumor Agents : Certain derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold have been found to be effective as antiproliferative agents in cancer cell lines. They inhibit cancer cell growth and induce apoptosis in a dose-dependent manner, showing potential as new anticancer drugs (Romagnoli et al., 2020).

Synthesis of Heterocyclic Compounds : These compounds have been used to synthesize a variety of heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings. These derivatives have shown significant antitumor activities in in vitro tests, indicating their potential for further biological investigations (Shams et al., 2010).

Insecticidal Activity : Some pyridine derivatives related to this compound have shown moderate to strong aphidicidal activities, suggesting their potential use as insecticides (Bakhite et al., 2014).

Antimicrobial Dyes : Novel antimicrobial dyes based on these compounds have been synthesized for textile finishing. These dyes have shown significant antimicrobial activity against most tested organisms, indicating their potential in textile applications (Shams et al., 2011).

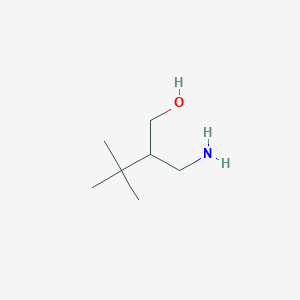

Green Chemistry Approaches : Microwave-assisted synthesis of these compounds has been explored as a green chemistry approach, producing novel compounds with potential antibacterial and anticancer activities (Alrobaian et al., 2019).

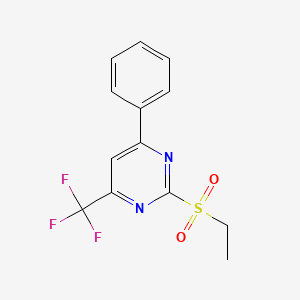

Allosteric Modulators : Some derivatives of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been evaluated as potential allosteric modulators at the A1 adenosine receptor, indicating their potential in pharmaceutical applications (Aurelio et al., 2009).

Review of Biological Activity : A review of 4,5,6,7-tetrahydrothieno pyridine derivatives, including those similar to the compound , highlights their significant biological activities and potential as future drug candidates (Sangshetti et al., 2014).

Direcciones Futuras

The high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists, highlighting their potential in evolving better chemotherapeutic agents .

Propiedades

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14IN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJJHTUAENAPGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14IN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2803151.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)

![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)

![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)

![Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2803165.png)